molecular formula C6H12O2 B8254388 (+)-sec-Butyl acetate CAS No. 66610-38-6

(+)-sec-Butyl acetate

Cat. No.: B8254388
CAS No.: 66610-38-6
M. Wt: 116.16 g/mol
InChI Key: DCKVNWZUADLDEH-YFKPBYRVSA-N
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Description

(+)-sec-Butyl acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant aromas and are commonly found in nature. This compound is known for its fruity odor and is used in various applications, including as a solvent and in the production of fragrances and flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-sec-Butyl acetate can be synthesized through the esterification of sec-butanol with acetic acid. The reaction typically involves heating the alcohol and acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water. The reaction is reversible, so an excess of one of the reactants or the removal of water can drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where sec-butanol and acetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. This method ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-sec-Butyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce sec-butanol and acetic acid.

    Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride can yield sec-butanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of ester groups.

Major Products Formed

    Hydrolysis: sec-Butanol and acetic acid.

    Reduction: sec-Butanol.

    Transesterification: A different ester and alcohol, depending on the reactants used.

Scientific Research Applications

(+)-sec-Butyl acetate has various applications in scientific research, including:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve certain pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and adhesives.

Mechanism of Action

The mechanism of action of (+)-sec-Butyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release sec-butanol and acetic acid, which can then participate in further biochemical reactions. The ester bond in this compound is susceptible to nucleophilic attack, leading to its breakdown and the release of its constituent molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent in paints and coatings.

    Methyl butyrate: Known for its apple-like aroma, used in flavorings and fragrances.

    Isoamyl acetate: Often referred to as banana oil, used in flavorings and as a solvent.

Uniqueness

(+)-sec-Butyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its sec-butyl group differentiates it from other esters, influencing its reactivity and applications. For example, its boiling point and solubility characteristics may vary from those of ethyl acetate or methyl butyrate, making it suitable for specific industrial applications.

Properties

IUPAC Name

[(2S)-butan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKVNWZUADLDEH-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426208
Record name UNII-RIU8FSO8HV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66610-38-6
Record name sec-Butyl acetate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066610386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-RIU8FSO8HV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEC-BUTYL ACETATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIU8FSO8HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.
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Synthesis routes and methods II

Procedure details

Using for layer (C) this adhesive composition, and as layer (A) saponified ethylene-vinyl acetate copolymer resin containing 56 mol % of vinyl acetate component, and having [η]=0.96 (in the mixture of phenol/water=85/15, at 30° C., dl/g), which was obtained by saponifying 99.5 mol % of vinyl acetate and as layer (B) poly vinyl acetate resin plasticized with 35 wt % of dioctylphthalate, co-extrusion was carried out at a die temperature of 200° C. to obtain a fine laminated article having five layers of three kinds of resin, (B)/(C)/(A)/(C)/(B). The each thickness of layers was 10 μm for (A), 100 μm for (B) and 5 μm for (C). And the article had a good peel strength of (A)/(B); 1.0 kg/cm (T peel test at 200 mm/min).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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